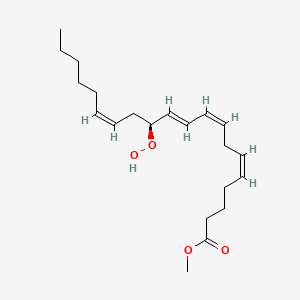
12(S)-HPETE methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12(S)-HPETE methyl ester is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of 12(S)-HPETE with methanol. It is a fatty acid methyl ester and a hydroperoxy fatty ester. It derives from a methyl arachidonate and a 12(S)-HPETE. It is an enantiomer of a 12(R)-HPETE methyl ester.
Wissenschaftliche Forschungsanwendungen
Biochemical Signaling and Pathophysiology
12(S)-HPETE methyl ester is primarily studied for its role in cellular signaling pathways. It is involved in the metabolism of arachidonic acid through the lipoxygenase pathway, leading to the production of various bioactive lipids. These lipids are crucial in mediating inflammation, vascular function, and cellular proliferation.
Endothelial Dysfunction and Diabetes
Research indicates that this compound contributes to diabetes-induced endothelial dysfunction. In a study involving diabetic mice, the administration of 12(S)-HPETE to human endothelial cells resulted in mitochondrial dysfunction and impaired capillary-like network formation. This suggests that this compound may play a role in exacerbating endothelial dysfunction associated with diabetes by activating TRPV1 channels, which mediate calcium influx and mitochondrial impairment .
Cancer Progression
The compound has been implicated in cancer biology, particularly in prostate cancer. Studies show that this compound enhances the proliferation of prostate cancer cells by activating signaling pathways such as MAPK/ERK and NF-κB. This activation leads to increased expression of vascular endothelial growth factor (VEGF), promoting tumor angiogenesis and metastasis . Furthermore, it has been observed that levels of 12(S)-HPETE are significantly higher in cancerous tissues compared to normal tissues, indicating its potential as a biomarker for tumor progression .
Pharmacological Applications
Given its biological activities, this compound has potential therapeutic applications.
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating immune responses. It can inhibit the activity of thromboxane receptors, which are involved in platelet aggregation and vasoconstriction. This antagonistic activity may provide therapeutic avenues for conditions characterized by excessive inflammation or thrombosis .
Cardiovascular Health
Research suggests that this compound may have cardiovascular benefits due to its vasodilatory effects on blood vessels. It has been shown to induce relaxation in mesenteric arteries, which could be beneficial for managing hypertension and improving blood flow .
Comparative Data Table
Diabetes-Induced Endothelial Dysfunction
A study conducted on diabetic mice demonstrated that treatment with this compound exacerbated endothelial dysfunction by impairing mitochondrial integrity and reducing the ability of endothelial cells to form capillary networks . This case highlights the compound's role as a mediator of pathological changes associated with diabetes.
Prostate Cancer Progression
In vitro studies on human prostate cancer cell lines revealed that this compound significantly increased cell viability and proliferation while promoting angiogenic factors like VEGF. These findings suggest that targeting this compound may offer new strategies for prostate cancer treatment .
Eigenschaften
Molekularformel |
C21H34O4 |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
methyl (5Z,8Z,10E,12S,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoate |
InChI |
InChI=1S/C21H34O4/c1-3-4-5-6-11-14-17-20(25-23)18-15-12-9-7-8-10-13-16-19-21(22)24-2/h8-12,14-15,18,20,23H,3-7,13,16-17,19H2,1-2H3/b10-8-,12-9-,14-11-,18-15+/t20-/m0/s1 |
InChI-Schlüssel |
BCEKIAHCCATNGN-NTDAYINTSA-N |
Isomerische SMILES |
CCCCC/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)OC)OO |
Kanonische SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)OC)OO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















